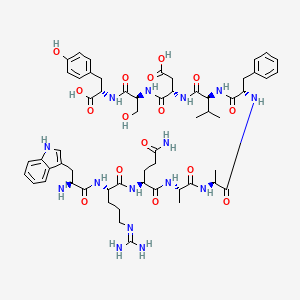
186319-72-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 186319-72-2 is known as β-Amyloid (1-17). This synthetic peptide consists of the first 17 amino acids of the beta amyloid protein. It is primarily used in research to study the solubility and aggregation properties of beta amyloid, which is significant in the context of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of β-Amyloid (1-17) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of β-Amyloid (1-17) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
β-Amyloid (1-17) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in aggregation reactions, forming fibrils that are characteristic of amyloid plaques .
Common Reagents and Conditions
Coupling Reagents: Used in SPPS to form peptide bonds, such as N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Such as fluorenylmethyloxycarbonyl (Fmoc) to protect amino groups during synthesis.
Cleavage Reagents: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the β-Amyloid (1-17) peptide itself. In aggregation studies, the peptide can form various aggregated states, including oligomers and fibrils .
Applications De Recherche Scientifique
β-Amyloid (1-17) is extensively used in scientific research, particularly in the study of Alzheimer’s disease. It helps researchers understand the aggregation properties of beta amyloid and its role in the formation of amyloid plaques. Additionally, it is used in drug discovery to screen for compounds that can inhibit or modulate amyloid aggregation .
Mécanisme D'action
The mechanism of action of β-Amyloid (1-17) involves its ability to aggregate and form fibrils. These fibrils are believed to disrupt cellular function and contribute to the neurodegenerative processes observed in Alzheimer’s disease. The peptide interacts with various cellular components, including membranes and proteins, leading to cellular toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Amyloid (1-40): A longer peptide that includes the first 40 amino acids of the beta amyloid protein.
β-Amyloid (1-42): Another longer peptide that includes the first 42 amino acids and is more prone to aggregation than β-Amyloid (1-17).
β-Amyloid (1-15): A shorter peptide that includes the first 15 amino acids
Uniqueness
β-Amyloid (1-17) is unique in its specific sequence and length, which makes it a valuable tool for studying the initial stages of amyloid aggregation. Its shorter length compared to β-Amyloid (1-40) and β-Amyloid (1-42) allows for more controlled studies of aggregation and solubility properties .
Propriétés
Numéro CAS |
186319-72-2 |
|---|---|
Formule moléculaire |
C₉₀H₁₃₀N₂₈O₂₉ |
Poids moléculaire |
2068.20 |
Séquence |
One Letter Code: DAEFRHDSGYEVHHQKL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












